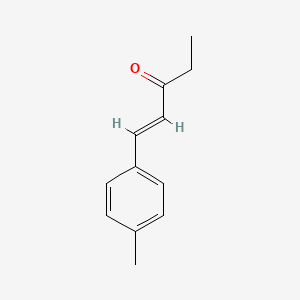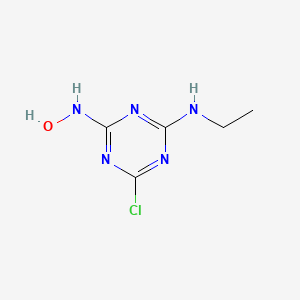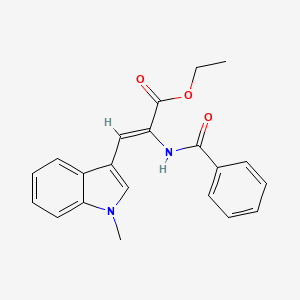
ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate typically involves the reaction of 3-formyl-1-methylindole with ethyl azidoacetate in the presence of triphenylphosphine in dry dichloromethane to form the iminophosphorane intermediate. This intermediate then undergoes further reactions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials and chemical products with specific desired properties.
Mecanismo De Acción
The mechanism of action of ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects. For example, it may inhibit enzymes involved in inflammation or interact with receptors that regulate cell growth and proliferation.
Comparación Con Compuestos Similares
Ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce inflammation and pain.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
890097-66-2 |
|---|---|
Fórmula molecular |
C21H20N2O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C21H20N2O3/c1-3-26-21(25)18(22-20(24)15-9-5-4-6-10-15)13-16-14-23(2)19-12-8-7-11-17(16)19/h4-14H,3H2,1-2H3,(H,22,24)/b18-13- |
Clave InChI |
UXJNPJZFMMXUQN-AQTBWJFISA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CN(C2=CC=CC=C21)C)/NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)C)NC(=O)C3=CC=CC=C3 |
Solubilidad |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14153461.png)
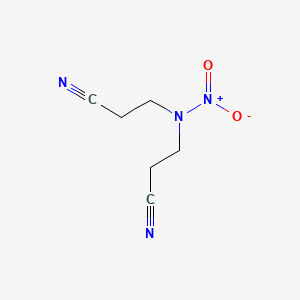
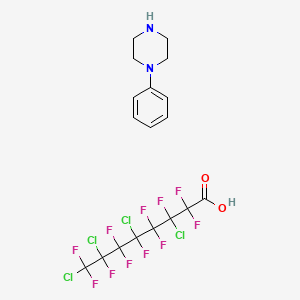
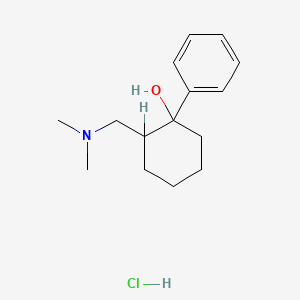
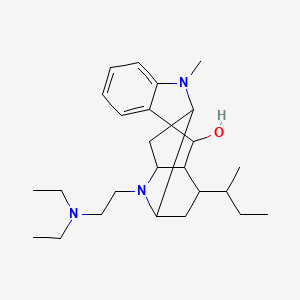
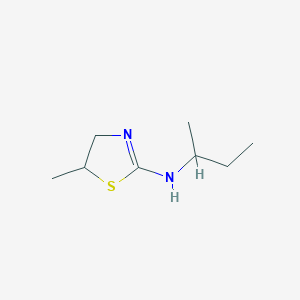
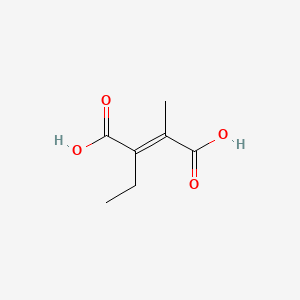
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
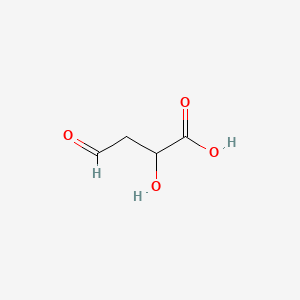
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

